3-(2-Methoxyethyl)benzylamine
Overview
Description
3-(2-Methoxyethyl)benzylamine is an organic compound with the molecular formula C10H15NO. It is a member of the aromatic amines family, characterized by the presence of a benzylamine group substituted with a 2-methoxyethyl chain. This compound is a colorless liquid at room temperature and is known for its stability under standard conditions .
Mechanism of Action
Target of Action
Many benzylamine derivatives are known to interact with various receptors and enzymes in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The mode of action would depend on the specific target. For example, if the compound acts as a ligand for a receptor, it might either activate or inhibit the receptor’s function. The presence of the methoxyethyl group might influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its specific targets. For example, if it targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would influence its bioavailability. Factors such as its lipophilicity, molecular size, and charge could affect its absorption and distribution. Its metabolism could involve various enzymes, potentially leading to the formation of active or inactive metabolites .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and the specific biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)benzylamine typically involves the reaction of 2-methoxyethyl bromide with benzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2NH2+BrCH2CH2OCH3→C6H5CH2NHCH2CH2OCH3+NaBr
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. One such method is the reductive amination of benzaldehyde with 2-methoxyethylamine in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkylamine.
Substitution: The benzylamine group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkylamines.
Substitution: Formation of halogenated or nitrated benzylamine derivatives.
Scientific Research Applications
3-(2-Methoxyethyl)benzylamine is utilized in various scientific research fields due to its unique properties:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Employed in the synthesis of specialty chemicals and intermediates for agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
Benzylamine: The parent compound without the 2-methoxyethyl substitution.
2-Methoxyethylamine: The amine with the 2-methoxyethyl group but without the benzyl substitution.
N-Methylbenzylamine: A similar compound with a methyl group instead of the 2-methoxyethyl group.
Uniqueness
3-(2-Methoxyethyl)benzylamine is unique due to the presence of both the benzylamine and 2-methoxyethyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Properties
IUPAC Name |
[3-(2-methoxyethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7H,5-6,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEPAYXEBWCUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=CC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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